molecular formula C12H21NO3 B13030899 tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate

tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate

Cat. No.: B13030899
M. Wt: 227.30 g/mol
InChI Key: BCCAJULAAKGQIN-NBBOBHDQSA-N
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Description

tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a tert-butyl carbamate group adds to its stability and reactivity, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate typically involves the formation of the spirocyclic core followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The tert-butyl carbamate group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce an amine.

Scientific Research Applications

tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The spirocyclic structure provides stability and specificity to these interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl and a carbamate group. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[(7R)-2-hydroxyspiro[3.3]heptan-7-yl]carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-4-5-12(9)6-8(14)7-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)/t8?,9-,12?/m1/s1

InChI Key

BCCAJULAAKGQIN-NBBOBHDQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC12CC(C2)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(C2)O

Origin of Product

United States

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